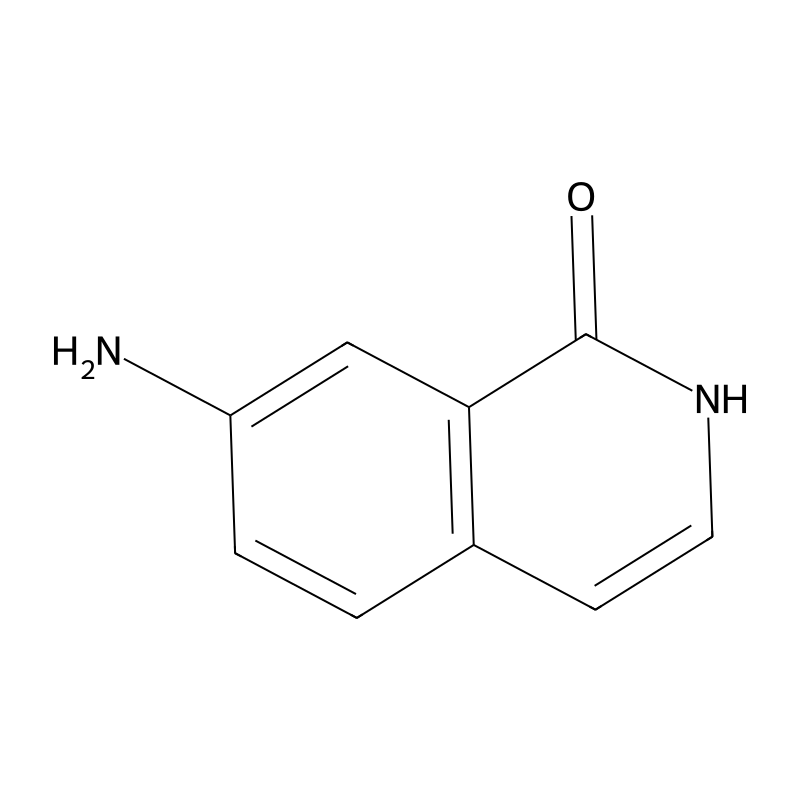

7-aminoisoquinolin-1(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Application Summary: The compound is used in the synthesis of N-substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxamides, which are important in chemical research and development.

Methods of Application: Umbelliferone-6-carbonyl chloride reacts with amines and amino acid methyl esters to afford the corresponding carboxamides. This reaction can lead to compounds containing dipeptide fragments.

Medicinal Chemistry Research

Application Summary: “7-aminoisoquinolin-1(2H)-one” derivatives are investigated for their potential use in medicinal chemistry, particularly in the design and development of new therapeutic agents.

Methods of Application: The compound serves as a key intermediate in the synthesis of more complex molecules that may exhibit desirable pharmacological properties.

Results and Outcomes: Research in this area could lead to the identification of novel drug candidates with specific biological activities .

7-aminoisoquinolin-1(2H)-one is a heterocyclic organic compound with the molecular formula . It features an isoquinoline structure with an amino group at the 7-position and a keto group at the 1-position. This compound is recognized for its potential biological activities and has garnered interest in medicinal chemistry due to its unique structural properties. The compound is known to exhibit various interactions with biological targets, making it relevant for pharmaceutical applications.

- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for the substitution of halides or other electrophiles.

- Condensation reactions: The keto group can participate in condensation reactions, potentially forming more complex structures or derivatives.

- Oxidation and reduction reactions: The compound may undergo oxidation to form quinone derivatives or reduction to yield amines.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.

Research indicates that 7-aminoisoquinolin-1(2H)-one exhibits significant biological activity, particularly in the realm of cancer research. It has been studied for its potential as an inhibitor of various enzymes involved in cell proliferation and cancer progression. For instance, derivatives of this compound have shown promise as inhibitors of Cdc25B, a phosphatase implicated in cell cycle regulation . Additionally, it has been evaluated for its antitumor properties, highlighting its potential therapeutic applications.

The synthesis of 7-aminoisoquinolin-1(2H)-one can be achieved through various methods:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as ortho-aminoaryl ketones or derivatives thereof.

- Condensation Reactions: A base-promoted condensation reaction using homophthalic anhydride and amines can also yield this compound.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including functional group transformations and protection-deprotection strategies.

These methods allow for the synthesis of 7-aminoisoquinolin-1(2H)-one and its derivatives with varying substituents that may enhance biological activity.

7-aminoisoquinolin-1(2H)-one has several applications, particularly in medicinal chemistry:

- Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for drug development.

- Biochemical Research: The compound serves as a tool in biochemical studies to investigate enzyme inhibition and cellular pathways.

- Material Science: Due to its unique structure, it may find applications in developing advanced materials or photoinitiators in polymer chemistry.

Studies have focused on the interaction of 7-aminoisoquinolin-1(2H)-one with various biological targets. Its ability to inhibit specific enzymes such as Cdc25B suggests that it can interfere with cell cycle regulation, potentially leading to apoptosis in cancer cells. Furthermore, research into its binding affinity and selectivity towards different targets is ongoing, which may provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 7-aminoisoquinolin-1(2H)-one, including:

- 5-aminoisoquinolin-1(2H)-one: This compound has a similar isoquinoline structure but differs in the position of the amino group. It has been studied for its own biological activities but may exhibit different enzyme inhibition profiles.

- Quinoline derivatives: Compounds like quinoline and substituted quinolines share a core structure but lack the amino functionality at the 7-position. These compounds often show different pharmacological properties.

- Isoquinoline derivatives: Other isoquinoline derivatives without the keto or amino groups may exhibit varied biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-aminoisoquinolin-1(2H)-one | Amino at position 5 | Anticancer activity |

| Quinoline | No amino group | Antimicrobial properties |

| Isoquinoline | No amino or keto groups | Various pharmacological effects |

The uniqueness of 7-aminoisoquinolin-1(2H)-one lies in its specific combination of functional groups that contribute to its distinct biological activities and potential therapeutic applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant